molecular formula C21H12ClNO5 B11108488 (4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11108488
M. Wt: 393.8 g/mol
InChI Key: LKYKBRVJGQJRHG-YBEGLDIGSA-N
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Description

2-(1,3-BENZODIOXOL-5-YL)-4-{(Z)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-4-{(Z)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the Oxazole Ring: The oxazole ring can be formed through the cyclization of an α-hydroxy ketone with an amide.

    Final Coupling Reaction: The final step involves the coupling of the benzodioxole, chlorophenyl, furan, and oxazole moieties under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan rings.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the benzodioxole and furan rings.

    Reduction Products: Reduced oxazole derivatives.

    Substitution Products: Substituted derivatives at the chlorophenyl group and oxazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is of interest for drug development. Its structural features may allow for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-4-{(Z)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other macromolecules, leading to changes in cellular processes. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,3-BENZODIOXOL-5-YL)-4-{(Z)-1-[5-(4-METHYLPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE
  • **2-(1,3-BENZODIOXOL-5-YL)-4-{(Z)-1-[5-(4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE
  • **2-(1,3-BENZODIOXOL-5-YL)-4-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of 2-(1,3-BENZODIOXOL-5-YL)-4-{(Z)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H12ClNO5

Molecular Weight

393.8 g/mol

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C21H12ClNO5/c22-14-4-1-12(2-5-14)17-8-6-15(27-17)10-16-21(24)28-20(23-16)13-3-7-18-19(9-13)26-11-25-18/h1-10H,11H2/b16-10-

InChI Key

LKYKBRVJGQJRHG-YBEGLDIGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=N/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/C(=O)O3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)O3

Origin of Product

United States

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